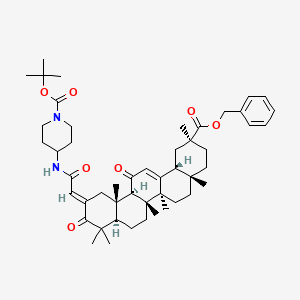
Apoptosis inducer 7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Apoptosis inducer 7 is a chemical compound known for its ability to induce programmed cell death, or apoptosis, in various cell types
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of apoptosis inducer 7 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route can vary, but common steps include:
Formation of Intermediates: Initial steps often involve the preparation of intermediate compounds through reactions such as alkylation, acylation, or condensation.
Cyclization: The intermediates may undergo cyclization reactions to form the core structure of this compound.
Functional Group Modifications: Subsequent steps involve the introduction or modification of functional groups to achieve the desired chemical properties.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch Processing: Large quantities of starting materials are processed in batches, with careful control of reaction parameters such as temperature, pressure, and pH.
Continuous Flow Synthesis: In some cases, continuous flow reactors are used to improve efficiency and scalability.
化学反応の分析
Types of Reactions
Apoptosis inducer 7 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
Apoptosis inducer 7 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical biology studies.
Biology: Employed in cell biology research to study apoptosis pathways and mechanisms.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment, where it can induce apoptosis in cancer cells.
Industry: Utilized in the development of new drugs and therapeutic compounds.
作用機序
The mechanism of action of apoptosis inducer 7 involves the activation of specific molecular pathways that lead to programmed cell death. Key steps include:
Activation of Caspases: this compound activates caspases, which are proteases that play a central role in the execution of apoptosis.
Mitochondrial Pathway: The compound may induce mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and activation of downstream apoptotic signals.
Death Receptor Pathway: In some cases, this compound may interact with death receptors on the cell surface, triggering extrinsic apoptotic pathways.
類似化合物との比較
Apoptosis inducer 7 can be compared with other apoptosis-inducing compounds, such as:
Paclitaxel: A chemotherapy drug that induces apoptosis by stabilizing microtubules and preventing cell division.
Doxorubicin: An anthracycline antibiotic that induces apoptosis through DNA intercalation and inhibition of topoisomerase II.
Staurosporine: A potent protein kinase inhibitor that induces apoptosis by inhibiting multiple kinases involved in cell survival.
Uniqueness
This compound is unique in its specific mechanism of action and its ability to selectively induce apoptosis in certain cell types. Its distinct molecular structure and pathway activation make it a valuable tool in both research and therapeutic applications.
特性
分子式 |
C49H68N2O7 |
|---|---|
分子量 |
797.1 g/mol |
IUPAC名 |
tert-butyl 4-[[(2E)-2-[(4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-4,4,6a,6b,8a,11,14b-heptamethyl-3,14-dioxo-11-phenylmethoxycarbonyl-4a,5,6,7,8,9,10,12,12a,14a-decahydro-1H-picen-2-ylidene]acetyl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C49H68N2O7/c1-43(2,3)58-42(56)51-24-17-33(18-25-51)50-38(53)26-32-28-47(8)37(44(4,5)40(32)54)16-19-49(10)39(47)36(52)27-34-35-29-46(7,21-20-45(35,6)22-23-48(34,49)9)41(55)57-30-31-14-12-11-13-15-31/h11-15,26-27,33,35,37,39H,16-25,28-30H2,1-10H3,(H,50,53)/b32-26+/t35-,37-,39+,45+,46-,47-,48+,49+/m0/s1 |
InChIキー |
KYDXNZGGBRYTHC-GJLAEWTHSA-N |
異性体SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(C/C(=C\C(=O)NC6CCN(CC6)C(=O)OC(C)(C)C)/C(=O)C5(C)C)C)C)(C)C(=O)OCC7=CC=CC=C7 |
正規SMILES |
CC1(C2CCC3(C(C2(CC(=CC(=O)NC4CCN(CC4)C(=O)OC(C)(C)C)C1=O)C)C(=O)C=C5C3(CCC6(C5CC(CC6)(C)C(=O)OCC7=CC=CC=C7)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[4-(hydroxymethyl)anilino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12418594.png)
![[4-[5-amino-6-[4-(trifluoromethyl)phenyl]pyrazin-2-yl]phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B12418601.png)
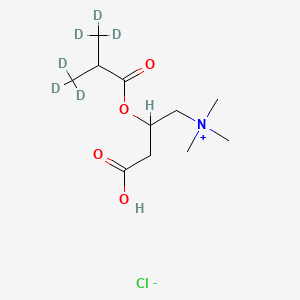

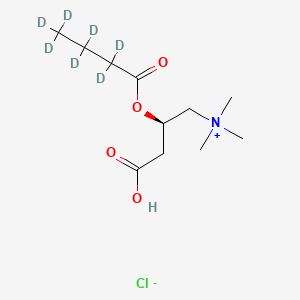

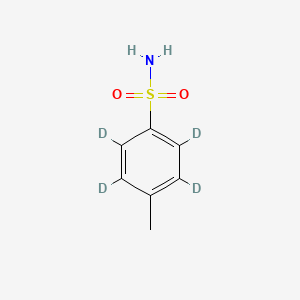
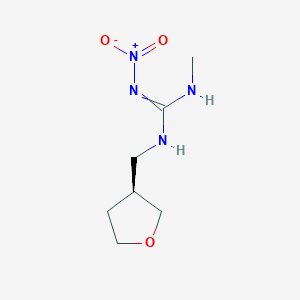
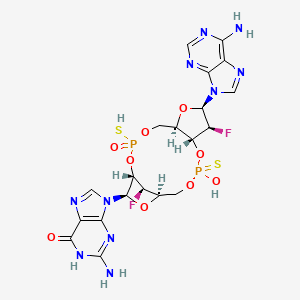

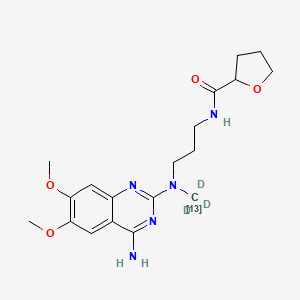
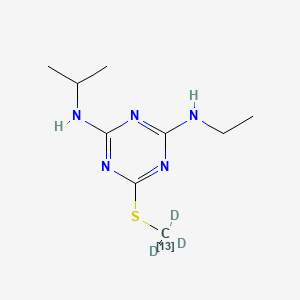
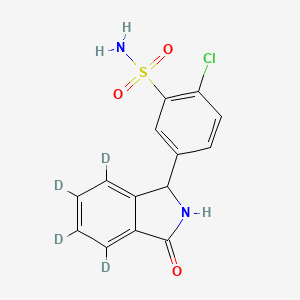
![[(3S)-1-hydroxy-3H-[1,3]dioxolo[4,5-g][2,1]benzoxaborol-3-yl]methanamine;hydrochloride](/img/structure/B12418684.png)
